molecular formula C14H11FO3 B1375977 2-(Benzyloxy)-4-fluorobenzoic acid CAS No. 696589-03-4

2-(Benzyloxy)-4-fluorobenzoic acid

Cat. No.: B1375977
CAS No.: 696589-03-4
M. Wt: 246.23 g/mol
InChI Key: AVOUFTRHBIGPDR-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)-4-fluorobenzoic acid” is a compound with the molecular formula C14H12O3 . It has an average mass of 228.243 Da and a monoisotopic mass of 228.078644 Da . It is a natural product found in Lonicera japonica .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . Additionally, the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives has been used to synthesize transition metal complexes derived from Schiff base ligands .


Chemical Reactions Analysis

The chemical reactions involving “this compound” or similar compounds can be quite diverse. For instance, the Suzuki–Miyaura coupling reaction, which involves the reaction of organoboron compounds with organic halides or pseudohalides in the presence of a palladium catalyst, is a common reaction involving boronic acids . Other reactions include the benzylation of hydroxyl groups by Williamson reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular formula C14H12O3 . It has an average mass of 228.243 Da and a monoisotopic mass of 228.078644 Da . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., would require experimental determination.

Scientific Research Applications

Anaerobic Transformation in Phenol Degradation

2-(Benzyloxy)-4-fluorobenzoic acid and its analogues have been studied in the context of anaerobic transformations. For instance, the transformation of fluorophenols to fluorobenzoic acids has been observed in a phenol-degrading consortium derived from freshwater sediment. This transformation highlights the role of such compounds in environmental processes and potential applications in bioremediation (Genthner, Townsend, & Chapman, 1989).

Metabolic Fate Studies

Research has explored the metabolic fate of compounds like this compound in organisms. A study on rats using NMR spectroscopy and computational chemistry identified patterns in the metabolism of fluorobenzoic acids, which could provide insights into drug metabolism and design (Ghauri et al., 1992).

Supramolecular Liquid Crystals

Supramolecular Hydrogen Bonded Liquid Crystalline (HBLC) materials synthesized with compounds like this compound have applications in advanced materials science. These materials, characterized by their smectic mesomorphism, could have potential uses in displays, sensors, and other technologies (Bhagavath et al., 2013).

Synthesis of Endogenous and Pharmaceutical Compounds

This compound and similar compounds have been used in the synthesis of benzimidazoles and other molecules with potential pharmaceutical applications. The ability to create diverse molecular structures through such syntheses has implications for drug discovery and development (Getvoldsen et al., 2004).

Microwave Spectroscopy and Molecular Studies

Studies involving microwave spectroscopy of fluorobenzoic acids, including this compound derivatives, have provided valuable data on molecular structures and behaviors. This research is crucial for understanding molecular interactions and properties in various scientific fields (Daly et al., 2015).

Environmental and Microbial Degradation

Research has also focused on the environmental and microbial degradation of fluorobenzoic acids. Understanding the pathways and mechanisms of degradation can inform environmental management and pollution control strategies (Murphy, Quirke, & Balogun, 2008).

Safety and Hazards

The safety data sheet for a similar compound, “2-Benzyloxybenzoic acid”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

The future directions for the study of “2-(Benzyloxy)-4-fluorobenzoic acid” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, therapeutic peptides, which are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, have made great progress in the last decade thanks to new production, modification, and analytic technologies . Further studies on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines have also been suggested .

Mechanism of Action

Target of Action

Benzylic compounds are known to interact with various enzymes and receptors in the body, influencing their function

Mode of Action

Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing cellular processes .

Biochemical Pathways

Benzylic compounds are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of phenolic compounds .

Pharmacokinetics

Similar benzylic compounds are known to be readily absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys . The bioavailability of these compounds can be influenced by factors such as their chemical structure, the route of administration, and the individual’s metabolic rate .

Result of Action

Benzylic compounds are known to influence various cellular processes, including cell signaling, gene expression, and enzyme activity . These effects can lead to changes in cellular function and physiology .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Benzyloxy)-4-fluorobenzoic acid. Factors such as temperature, light, oxygen availability, and pH can affect the stability of the compound and its ability to interact with its targets . Additionally, the presence of other chemicals in the environment can influence the compound’s action through competitive or synergistic interactions .

Properties

IUPAC Name

4-fluoro-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOUFTRHBIGPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855810
Record name 2-(Benzyloxy)-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696589-03-4
Record name 2-(Benzyloxy)-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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